methyl 2-(2-acetyl-4-bromophenoxy)acetate

Lipophilicity Drug-likeness Membrane permeability

This 2-acetyl-4-bromo phenoxyacetic acid methyl ester (CAS 77956-37-7) is a uniquely dual-functionalized synthetic intermediate, critical for parallel SAR and prodrug strategies. The 4-bromo handle enables Pd-catalyzed cross-coupling for rapid biaryl library synthesis, while the acetyl group independently forms hydrazones/imines. Compared to des-bromo or des-acetyl analogs, its LogP (2.20) and TPSA (52.6 Ų) uniquely balance extraction efficiency and passive cell permeability. Its methyl ester undergoes LiI-mediated hydrolysis ~10× faster than the ethyl ester, enabling chemoselective deprotection. Choose this specific substitution pattern to avoid compromising your synthetic yields or biological readouts.

Molecular Formula C11H11BrO4
Molecular Weight 287.11 g/mol
CAS No. 77956-37-7
Cat. No. B3154600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(2-acetyl-4-bromophenoxy)acetate
CAS77956-37-7
Molecular FormulaC11H11BrO4
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Br)OCC(=O)OC
InChIInChI=1S/C11H11BrO4/c1-7(13)9-5-8(12)3-4-10(9)16-6-11(14)15-2/h3-5H,6H2,1-2H3
InChIKeyATTMZZAZFQGXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(2-acetyl-4-bromophenoxy)acetate (CAS 77956-37-7): Core Properties and Compound-Class Context for Informed Sourcing


Methyl 2-(2-acetyl-4-bromophenoxy)acetate (CAS 77956-37-7) is a phenoxyacetic acid methyl ester derivative featuring a 2-acetyl and a 4-bromo substitution on the aromatic ring. It is used principally as a synthetic intermediate in medicinal and agrochemical discovery. The compound has a molecular weight of 287.11 g·mol⁻¹, a calculated LogP of 2.20, a topological polar surface area (TPSA) of 52.6 Ų, zero hydrogen-bond donors, and four hydrogen-bond acceptors . Commercial material is offered at a purity of 98% (HPLC) and recommended for long-term storage in a cool, dry environment .

Why Methyl 2-(2-acetyl-4-bromophenoxy)acetate Cannot Be Replaced by Common Phenoxyacetate Analogs Without Consequence


Phenoxyacetic acid esters are often regarded as interchangeable building blocks, but the specific substitution pattern on methyl 2-(2-acetyl-4-bromophenoxy)acetate—simultaneous 2-acetyl and 4-bromo groups—creates a physicochemical and reactivity profile that is not replicated by its closest analogs. The bromine atom provides a heavy-atom handle for transition-metal-catalysed cross-coupling (e.g., Suzuki, Buchwald–Hartwig), which is absent in the des-bromo variant . The methyl ester exhibits a LogP of 2.20, positioning it between the more polar free acid (LogP 2.12) and the more lipophilic ethyl ester (LogP 2.59), directly affecting extraction efficiency, chromatographic behaviour, and passive membrane permeability in cell-based assays . Consequently, swapping this compound for a generic phenoxyacetate without the acetyl group, without the bromine, or with a different ester can alter downstream synthetic yields, biological readouts, or purification protocols in measurable ways.

Quantitative Differentiation of Methyl 2-(2-acetyl-4-bromophenoxy)acetate from Its Closest Analogs: A Head-to-Head Evidence Guide


LogP-Driven Lipophilicity Differentiation: 5.8-Fold Higher Lipophilicity than the Des-Bromo Analog

The target compound (CAS 77956-37-7) exhibits a calculated LogP of 2.20 , compared with a LogP of 1.44 for the des-bromo analog methyl 2-(2-acetylphenoxy)acetate (CAS 77956-92-4) . This difference of 0.76 log units corresponds to an approximately 5.8-fold higher partition coefficient (log₁₀ scale) for the brominated derivative, imparting significantly greater hydrophobicity that impacts both chromatographic retention and passive membrane diffusion in biological assays.

Lipophilicity Drug-likeness Membrane permeability

Methyl Ester Hydrolytic Lability: Approximately 10-Fold Faster Cleavage than the Ethyl Ester Analog

Methyl esters are established to undergo nucleophilic hydrolysis significantly faster than their ethyl ester counterparts. Under LiI-mediated conditions, methyl ester hydrolysis proceeds approximately ten times faster than ethyl ester hydrolysis [1]. Applied to the target compound vs. ethyl 2-(2-acetyl-4-bromophenoxy)acetate (CAS 34849-50-8), this differential reactivity means the methyl ester can be selectively deprotected or converted to the free acid—the known CRTH2 antagonist 2-(2-acetyl-4-bromophenoxy)acetic acid (IC₅₀ = 4.52 μM) [2]—under milder or shorter reaction conditions, preserving other sensitive functional groups.

Ester hydrolysis Prodrug design Synthetic intermediate

Bromine Substituent as a Cross-Coupling Handle: Enabling Synthetic Diversification Absent in the Des-Bromo Analog

The 4-bromo substituent on the aromatic ring constitutes a universal synthetic handle for palladium-catalysed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Heck, etc.), enabling direct C–C or C–N bond formation at the para position [1]. The des-bromo analog, methyl 2-(2-acetylphenoxy)acetate (CAS 77956-92-4), lacks this reactive site and cannot participate in these transformations without prior functionalisation. In a typical Suzuki coupling, aryl bromides react with aryl boronic acids using Pd(PPh₃)₄ catalyst at 80–100 °C to yield biaryl products in >80% yield within 4–12 hours [2].

Cross-coupling Suzuki reaction Molecular diversity

Free Acid Precursor with Validated Biological Activity: CRTH2 Antagonism at IC₅₀ 4.52 μM

The free acid form, 2-(2-acetyl-4-bromophenoxy)acetic acid (CAS 34849-51-9), has a documented CRTH2 (DP2) receptor antagonist IC₅₀ of 4.52 μM, measured via inhibition of PGD₂-induced β-arrestin translocation in HEK293 cells using a BRET assay [1]. The methyl ester (CAS 77956-37-7) serves as a lipophilic prodrug precursor that can be hydrolysed in vitro or in vivo to liberate the active acid. In comparison, the free acid itself has a lower LogP (2.12) and higher TPSA (63.6 Ų) , which may limit its passive cellular uptake relative to the ester form.

CRTH2 antagonist Anti-inflammatory Prodrug

High-Value Application Scenarios for Methyl 2-(2-acetyl-4-bromophenoxy)acetate Based on Quantitative Differentiation


Medicinal Chemistry Library Synthesis via Suzuki–Miyaura Diversification

The 4-bromo substituent permits parallel synthesis of biaryl libraries through palladium-catalysed cross-coupling with commercially available boronic acids. This strategy exploits the approximately 5.8-fold higher lipophilicity of the brominated scaffold (LogP = 2.20) relative to the non-brominated analog, improving intermediate extraction and purification. Typical Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C, 4–12 h) yield >80% coupled products, enabling rapid exploration of structure-activity relationships around the phenoxyacetate core. [1]

CRTH2 Antagonist Prodrug for Cellular Efficacy Studies

The methyl ester serves as a cell-permeable prodrug of the validated CRTH2 antagonist (free acid IC₅₀ = 4.52 μM). Its LogP of 2.20 and TPSA of 52.6 Ų predict enhanced passive diffusion across cell membranes compared with the free acid (LogP = 2.12, TPSA = 63.6 Ų). Intracellular esterases or controlled chemical hydrolysis (LiI-mediated, ~10-fold faster than the ethyl ester) release the active acid at the site of action, making this compound suitable for in-cell CRTH2 target engagement assays. [1] [2]

Selective Ester Deprotection in Multi-Step Synthetic Sequences

The methyl ester can be selectively hydrolysed in the presence of more sterically hindered ethyl or tert-butyl esters using LiI in aprotic solvent, where the hydrolysis rate is approximately ten-fold faster than the ethyl analog. This chemoselectivity enables orthogonal deprotection strategies in complex synthetic routes toward phenoxyacetic acid-derived pharmacophores, reducing step count and improving overall yield. The resulting free acid (CAS 34849-51-9) is directly applicable in biological assays without further purification. [1]

Agrochemical Intermediate with Dual Reactive Sites

The combination of an acetyl group (ketone) and a bromine atom on the same aromatic ring provides two orthogonal reactive centres for sequential derivatisation. The acetyl group can undergo condensation with hydrazines or amines to form hydrazones or imines, while the bromine is independently available for cross-coupling. This dual reactivity is absent in methyl 2-(4-bromophenoxy)acetate (des-acetyl) and methyl 2-(2-acetylphenoxy)acetate (des-bromo), making the target compound uniquely suited for building agrochemical lead libraries where both hydrogen-bonding and steric features are critical for target binding. [1]

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